molecular formula C7H5Br2F B3030001 1,5-Dibromo-3-fluoro-2-methylbenzene CAS No. 85233-17-6

1,5-Dibromo-3-fluoro-2-methylbenzene

Cat. No.: B3030001
CAS No.: 85233-17-6
M. Wt: 267.92
InChI Key: QLBCUJCUDDTVMQ-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Arenes in Advanced Organic Synthesis

Polyhalogenated arenes, which are aromatic compounds bearing multiple halogen substituents, are highly valuable precursors in modern organic synthesis. nih.govacs.orgnih.gov Their significance lies in their ability to serve as versatile building blocks for the construction of more complex, value-added molecules with applications in medicinal chemistry, agrochemicals, and materials science. nih.govacs.orgnih.govescholarship.org

The key to their utility is the capacity for the carbon-halogen bonds to participate in a variety of cross-coupling reactions (such as Suzuki, Stille, and Heck reactions). These reactions allow for the selective formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring.

A primary challenge and area of intense research is achieving site-selective functionalization when multiple, identical halogen atoms are present. nih.govnih.gov Synthetic chemists have developed numerous strategies to control which halogen atom reacts, including methods based on:

Electronic Effects: The inherent electronic differences at various positions on the ring, influenced by other substituents, can make one carbon-halogen bond more reactive than another. nih.gov

Steric Hindrance: The size of substituent groups near a halogen can block or hinder the approach of a catalyst, allowing for reaction at a less sterically crowded site. nih.gov

Directing Groups: A functional group on the arene can coordinate to the reaction catalyst, directing the chemical transformation to a specific, often adjacent, position. nih.govnih.gov

The ability to sequentially and selectively replace halogen atoms on a polyhalogenated arene allows for the streamlined and efficient synthesis of complex molecular architectures from readily accessible starting materials. nih.gov

Contextualization of 1,5-Dibromo-3-fluoro-2-methylbenzene within Bromofluorotoluene Derivatives Research

The class of compounds known as bromofluorotoluene derivatives are of particular interest as synthetic intermediates. The presence of both bromine and fluorine atoms provides distinct opportunities for functionalization. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective chemistry to be performed at the brominated positions while leaving the fluorine atom untouched.

This preserved fluorine atom is highly desirable in the final target molecules, particularly in pharmaceuticals and agrochemicals. mdpi.comresearchgate.net The introduction of fluorine can profoundly alter a molecule's physicochemical properties, such as:

Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a carbon-hydrogen bond with C-F can block sites of metabolic oxidation, increasing the molecule's half-life in biological systems.

Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of a molecule, leading to stronger interactions with biological targets like enzymes or receptors. mdpi.com

Lipophilicity and Permeability: The addition of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. mdpi.com

Therefore, a compound like this compound represents a potential starting material for synthesizing complex fluorinated molecules. A researcher could selectively perform reactions at the two bromine positions to build a molecular scaffold and then carry the fluorine atom into the final product to impart beneficial properties. The unique substitution pattern of this compound could provide access to novel chemical structures that are otherwise difficult to synthesize.

Properties

IUPAC Name

1,5-dibromo-3-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBCUJCUDDTVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661525
Record name 1,5-Dibromo-3-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85233-17-6
Record name 1,5-Dibromo-3-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1,5 Dibromo 3 Fluoro 2 Methylbenzene Analogs

Electrophilic Aromatic Substitution (EAS) in Halogenated Benzenes

Electrophilic Aromatic Substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The presence of halogen substituents introduces a unique combination of electronic effects that influence the course of these reactions.

General Mechanism of EAS

The generally accepted mechanism for Electrophilic Aromatic Substitution proceeds through a two-step addition-elimination pathway. nih.govmasterorganicchemistry.com In the initial, and typically rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). masterorganicchemistry.com This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ)-complex. acs.orglibretexts.org

The formation of this intermediate is an energetically unfavorable process due to the loss of aromatic stabilization. masterorganicchemistry.com The σ-complex is characterized by the presence of an sp³-hybridized carbon atom in the ring, bonded to both a hydrogen atom and the incoming electrophile. libretexts.org

Influence of Halogen Substituents on Regioselectivity and Reaction Rates

Halogen substituents on a benzene (B151609) ring exert a dual electronic influence: a deactivating inductive effect and a directing resonance effect. Halogens are more electronegative than carbon, and thus they withdraw electron density from the aromatic ring through the sigma bond network. This inductive effect (-I) deactivates the ring, making it less nucleophilic and slowing down the rate of electrophilic attack compared to unsubstituted benzene. libretexts.org

Despite this deactivation, halogens are ortho, para-directors. This regioselectivity arises from the ability of the halogen's lone pair electrons to participate in resonance, donating electron density to the ring (+R effect). When the electrophile attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge of the arenium ion is delocalized onto the halogen-bearing carbon. This allows the halogen to donate a lone pair of electrons, forming a fourth resonance structure that significantly stabilizes the intermediate.

In contrast, attack at the meta position does not allow for this direct resonance stabilization from the halogen. The positive charge in the meta arenium ion is never located on the carbon atom attached to the halogen, meaning the halogen's resonance effect cannot be brought to bear to the same extent. Consequently, the transition states leading to the ortho and para products are lower in energy than the transition state leading to the meta product, resulting in the observed ortho, para regioselectivity.

Influence of Halogen Substituents on EAS
Substituent EffectDescriptionImpact on Reaction RateDirecting Influence
Inductive Effect (-I)Withdrawal of electron density from the ring due to the high electronegativity of halogens.Deactivating (slower than benzene)N/A
Resonance Effect (+R)Donation of lone pair electron density to the ring through π-system overlap.Activating (counteracts some of the inductive deactivation)Ortho, Para-directing

Deuterium Isotope Effects in EAS Reactions

The study of kinetic isotope effects (KIEs) provides valuable insight into reaction mechanisms. A primary KIE is observed when a bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. libretexts.org In the context of EAS, this involves comparing the reaction rates of a substrate and its deuterated analog (e.g., C₆H₅X vs. C₆D₅X).

However, some EAS reactions, notably iodination and sulfonation, do exhibit a primary kinetic isotope effect (kH/kD > 1). acs.orgquora.com This suggests that for these reactions, the second step—the removal of the proton or deuteron—is at least partially rate-limiting. quora.com The reversibility of the initial electrophilic attack in these reactions means that the arenium ion can either revert to the starting materials or proceed to products. If the rate of reversion is comparable to or faster than the rate of deprotonation, then the C-H/C-D bond-breaking step becomes kinetically significant. quora.com

Deuterium Isotope Effects in Various EAS Reactions
EAS ReactionTypical kH/kD ValueImplication for Rate-Determining Step
Chlorination~1Formation of the arenium ion
Bromination~1Formation of the arenium ion
Iodination> 1Deprotonation is at least partially rate-limiting
Sulfonation> 1Deprotonation is at least partially rate-limiting

External Electric Field Control of EAS Reaction Rates and Mechanistic Crossovers

Recent research has demonstrated that oriented external electric fields (OEEFs) can serve as "smart" catalysts for EAS reactions, offering control over reaction rates and even mechanistic pathways. nih.govacs.orgresearchgate.net By applying an OEEF perpendicular to the aromatic ring, the charge-transfer activation energy barrier can be significantly lowered. digitellinc.com

This electrostatic catalysis can dramatically accelerate EAS reactions, even with otherwise unreactive electrophiles. digitellinc.com The electric field facilitates the initial charge transfer from the electron-rich aromatic ring to the electrophile, which is the key activation step in the reaction. digitellinc.com This has been shown to enable reactions under very mild conditions, such as using a voltage of less than 1 volt to catalyze the EAS of cycloparaphenylenes with a gold electrophile. digitellinc.com

Furthermore, computational studies, complemented by valence bond theory, suggest that external electric fields can not only control the rate of EAS reactions but also induce mechanistic crossovers. nih.govacs.orgresearchgate.net For example, a reaction that might proceed through a concerted mechanism in the absence of a field could be shifted to a stepwise mechanism involving a distinct σ-complex intermediate under the influence of an OEEF. nih.govacs.orgresearchgate.net This level of control opens up new avenues for designing and optimizing synthetic routes and for exploring the fundamental principles of chemical reactivity.

Nucleophilic Aromatic Substitution (NAS) in Halogenated Arenes

In contrast to the electrophilic substitution reactions typical of many aromatic compounds, haloarenes bearing strongly electron-withdrawing groups can undergo Nucleophilic Aromatic Substitution (NAS). This class of reactions involves the displacement of a halide ion by a nucleophile.

Meisenheimer Complex Formation and Stabilization

The most common mechanism for NAS in activated haloarenes is the SₙAr (addition-elimination) pathway. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. nih.govwikipedia.org

The formation and stability of the Meisenheimer complex are crucial for the reaction to proceed. nih.gov The negative charge in this intermediate is delocalized throughout the carbon framework of the ring. The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, at positions ortho or para to the leaving group is essential for the stabilization of the Meisenheimer complex. nih.govnih.gov These groups provide additional resonance delocalization, effectively spreading the negative charge onto the electronegative atoms of the EWG, which is an energetically favorable state. nih.gov

This stabilization is sometimes so significant that stable Meisenheimer salts can be isolated and characterized. nih.govwikipedia.org The stability of the complex is influenced by the number and nature of the electron-withdrawing groups. For instance, having two nitro groups at the 2- and 4-positions of a benzene ring can be sufficient to stabilize the anionic σ-complex formed by the attack of an oxygen nucleophile. nih.gov The subsequent step in the SₙAr mechanism is the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product.

Stabilization of Meisenheimer Complexes by Electron-Withdrawing Groups (EWGs)
Electron-Withdrawing GroupPosition Relative to Leaving GroupStabilizing EffectMechanism of Stabilization
-NO₂ (Nitro)Ortho, ParaStrongResonance delocalization of negative charge onto oxygen atoms
-CN (Cyano)Ortho, ParaModerate to StrongResonance delocalization of negative charge onto nitrogen atom
-CF₃ (Trifluoromethyl)Ortho, ParaModerateStrong inductive electron withdrawal
-SO₂CF₃ (Trifluoromethylsulfonyl)Ortho, ParaVery StrongCombination of strong inductive withdrawal and resonance

Role of Electron-Withdrawing Groups and Leaving Group Ability of Halogens

In the realm of nucleophilic aromatic substitution (SNAr), the reactivity of aryl halides is profoundly influenced by the electronic nature of the substituents on the aromatic ring and the identity of the halogen serving as the leaving group. wikipedia.org For SNAr reactions to proceed, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com Groups such as nitro (-NO2), cyano (-CN), or carbonyl (C=O) activate the ring towards nucleophilic attack by stabilizing the intermediate negative charge, known as a Meisenheimer complex, through resonance. chemistrysteps.comnih.gov

A distinctive feature of SNAr reactions is the unusual trend in the leaving group ability of halogens. Contrary to the trend observed in aliphatic SN2 reactions (I > Br > Cl > F), the order is often inverted for SNAr reactions: F > Cl ≈ Br > I. wikipedia.orgnih.gov This phenomenon, termed the "element effect," arises because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer intermediate, not the cleavage of the carbon-halogen bond. stackexchange.com The high electronegativity of fluorine strongly withdraws electron density from the carbon atom to which it is attached, making this carbon more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com Consequently, the rate of formation of the stabilized intermediate is fastest with fluorine. The subsequent expulsion of the halide in the rearomatization step is energetically favorable and fast for all halogens. stackexchange.com

For an analog of 1,5-Dibromo-3-fluoro-2-methylbenzene, the fluorine atom, due to its high electronegativity, would be the most activating halogen for a potential SNAr reaction, assuming a sufficiently strong EWG is also present on the ring to lower the activation energy. nih.gov However, without a powerful EWG like a nitro group, traditional SNAr reactions on polyhalogenated arenes are generally challenging. chemistrysteps.com

Table 1: Halogen Leaving Group Ability in Nucleophilic Substitution Reactions
Reaction TypeTypical Leaving Group OrderReason for Trend
Aliphatic SN2I > Br > Cl > FRate is determined by the C-X bond strength; weaker bonds break more easily.
Aromatic SNArF > Cl ≈ Br > IRate is determined by the nucleophilic attack, which is accelerated by the inductive electron withdrawal of the halogen. stackexchange.com

Vicarious Nucleophilic Substitution Pathways

Vicarious Nucleophilic Substitution (VNS) offers an alternative pathway for the functionalization of electrophilic aromatic compounds, distinct from classical SNAr reactions. wikipedia.org VNS allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. wikipedia.orgorganic-chemistry.org This reaction involves a carbanion that possesses a leaving group at the nucleophilic carbon center. organic-chemistry.org

The mechanism proceeds via the addition of the carbanion to an electron-deficient position on the aromatic ring (typically ortho or para to an EWG) to form an anionic σ-adduct, analogous to a Meisenheimer complex. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the carbanion moiety, which restores aromaticity. nih.gov This process effectively results in the C-H functionalization of the aromatic ring. organic-chemistry.org

VNS is particularly effective for nitroarenes but can also be applied to other electrophilic aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org In the context of polyhalogenated arenes, the presence of multiple halogens enhances the electrophilicity of the ring, potentially making it amenable to VNS. For halonitroarenes, VNS is often observed to be kinetically faster than the SNAr of the halogen, except when fluorine is the leaving group in an activated position. organic-chemistry.org This highlights a competitive landscape between different nucleophilic substitution pathways on highly substituted, electron-poor aromatic rings.

Metal-Catalyzed Cross-Coupling Reactions of Polyhalogenated Arenes

Metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.nettandfonline.com For polyhalogenated arenes, such as this compound, these reactions offer a strategic advantage, allowing for the sequential and selective functionalization of different C-X bonds. nih.govnih.gov The primary challenge in coupling reactions with substrates bearing identical halogens lies in achieving site-selectivity, as the intrinsic reactivities of the C-X bonds are similar. nih.govnih.gov

The catalytic cycle for most palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, generally involves three key steps: oxidative addition of the catalyst to the C-X bond, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. tandfonline.comnih.gov The oxidative addition step is typically rate-determining and is the key to controlling site-selectivity. researchgate.net

Site-Selective Cross-Coupling Strategies with Identical Halogen Groups

Achieving site-selectivity in the cross-coupling of polyhalogenated arenes with identical halogens is a significant synthetic challenge that has been addressed through several innovative strategies. nih.govnih.gov These methods exploit subtle differences in the electronic and steric environment of each C-X bond or manipulate the reaction conditions to favor reaction at a specific site. nih.gov

The inherent electronic and steric properties of a polyhalogenated substrate are the most traditional factors used to control site-selectivity. nih.govacs.org

Electronic Control : Oxidative addition of the palladium catalyst generally occurs at the most electrophilic carbon-halogen bond. nih.gov The electrophilicity of a C-X bond is influenced by the inductive and resonance effects of other substituents on the ring. For instance, in a dibromobenzene containing a nitro group, the C-Br bond ortho to the nitro group is more electron-deficient and will typically react first. nih.gov

Steric Control : Steric hindrance can play a decisive role in directing the catalyst to the least sterically encumbered C-X bond. A bulky substituent ortho to one halogen will disfavor oxidative addition at that site, allowing for selective reaction at a more accessible position. nih.gov

Directing-Group Control : A functional group on the substrate can coordinate to the metal catalyst, delivering it to a specific, often proximal, C-X bond. This chelation-assisted strategy can override inherent electronic and steric biases, providing excellent control over regioselectivity. nih.gov

Table 2: Factors Influencing Site-Selectivity in Cross-Coupling
Control ElementMechanism of SelectivityExample
Electronic EffectsCatalyst preferentially adds to the most electron-deficient C-X bond. nih.govReaction at the C-Br bond ortho to a -NO2 group over one meta to it. nih.gov
Steric HindranceCatalyst adds to the least sterically hindered C-X bond. nih.govReaction at a C-Br bond distant from a bulky tert-butyl group.
Directing GroupsA functional group chelates the catalyst, directing reaction to a nearby C-X bond. nih.govAn ortho-hydroxyl group directing coupling to the adjacent C-Cl bond.

More contemporary strategies involve modulating the catalyst's environment through the use of specific ligands, additives, or solvents to influence site-selectivity. nih.govnih.gov

Ligand Control : The ligands coordinated to the metal center are crucial in determining its reactivity and selectivity. nih.gov Bulky, electron-rich phosphine (B1218219) ligands can alter the steric and electronic properties of the catalyst, enabling it to discriminate between C-X bonds that would otherwise be equally reactive. nih.govnih.gov Recently, bifunctional ligands that can engage in non-covalent interactions with the substrate have been developed to direct the catalyst to a specific site. incatt.nlcam.ac.uk For example, a sulfonated ligand can interact with a basic site on the substrate via a cation bridge, guiding the catalyst to a nearby position. incatt.nlcam.ac.uk

Additive/Solvent Control : The choice of base, salts, and solvent can also have a profound impact on selectivity. nih.govacs.org Additives can interact with the catalyst or the substrate, altering the reaction pathway. For example, the size of the cation in the base used can influence the aggregation state of the catalyst or its interaction with a directing group, thereby switching the site of reaction. incatt.nlcam.ac.uk The polarity and coordinating ability of the solvent can affect the stability of intermediates in the catalytic cycle, which can also be leveraged to control selectivity. nih.gov

Photochemical methods are an emerging strategy for initiating cross-coupling reactions, often proceeding through different mechanisms than traditional thermal processes. nih.govnih.gov In some cases, light can be used to generate radical intermediates or excite the catalyst to a more reactive state. nih.gov Glorius and co-workers developed a photo/iridium-catalyzed homolytic aromatic substitution for the thiolation of electron-rich arenes, which are not amenable to SNAr pathways. nih.gov While less common for achieving site-selectivity between identical halogens, photochemical approaches offer potential for novel reactivity patterns. For instance, visible light-triggered systems using iron halides have been developed for the cross-coupling of arenes with aliphatic hydrocarbons, demonstrating the potential for new, cost-effective synthetic methods. chemistryviews.org

Mechanistic Duality in Palladium-Catalyzed Cross-Coupling Reactions

Investigations into the cross-coupling of potassium aryldimethylsilanolates with aryl halides have been particularly illuminating. nih.gov These studies have successfully isolated and characterized key intermediates, providing strong evidence for the co-existence of a thermal, activator-free pathway and an anion-activated pathway. nih.gov Understanding these divergent mechanisms is critical for optimizing reaction conditions and expanding the synthetic utility of these powerful carbon-carbon bond-forming reactions.

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions serves as a foundational model for understanding the reactivity of analogs of this compound. nih.govcsbsju.edu This cycle involves three fundamental steps:

Oxidative Addition : The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically L₂Pd(0) where L is a phosphine ligand. csbsju.eduelsevierpure.com This step involves the cleavage of the Ar-X bond and the formation of a new square planar palladium(II) intermediate, L₂(Ar)Pd(II)(X). csbsju.edu This transformation is crucial as it activates the aryl halide for subsequent coupling. csbsju.edu For polyhalogenated substrates, the relative reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) often allows for selective activation at the more reactive site.

Transmetalation : This is the step where the organic moiety from the organometallic coupling partner (e.g., an organosilane or organoboron reagent) is transferred to the palladium(II) center, displacing the halide. nih.gov This process, which is highly dependent on the specific organometallic reagent used, results in the formation of a diorganopalladium(II) complex, L₂(Ar)Pd(II)(Ar'). researchgate.net The mechanism of this transfer is the focal point of the mechanistic duality observed in arylsilanolate couplings. nih.gov

Reductive Elimination : The final step of the cycle is the reductive elimination from the diorganopalladium(II) complex. csbsju.edu In this step, the two organic groups (Ar and Ar') couple to form a new carbon-carbon bond, yielding the final biaryl product (Ar-Ar'). elsevierpure.com Simultaneously, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, L₂Pd(0), allowing it to re-enter the catalytic cycle. csbsju.edu

Intermediacy of Arylpalladium(II) Silanolate and Siliconate Complexes

Detailed kinetic and structural studies on the coupling of arylsilanolates have established two competing mechanisms for the transmetalation step, distinguished by the nature of the key silicon-containing intermediate. nih.govnih.gov

The first is a thermal pathway that proceeds without the need for an external anionic activator. nih.gov In this scenario, transmetalation occurs via a neutral, tetracoordinate arylpalladium(II) silanolate complex, described as an 8-Si-4 intermediate. nih.govnih.gov The formation of a direct Si-O-Pd linkage in this intermediate is viable for facilitating the direct transfer of the aryl group from silicon to palladium. acs.org

The second pathway is an anionic pathway , which is accelerated by the presence of a nucleophilic activator, such as a free silanolate or a fluoride (B91410) source. nih.govresearchgate.net In this mechanism, the activator coordinates to the silicon atom of the arylpalladium(II) silanolate complex. nih.gov This coordination forms a hypervalent, pentacoordinate siliconate species, referred to as a 10-Si-5 intermediate. nih.govx-mol.net The formation of this hypervalent siliconate increases the nucleophilicity of the aryl group attached to silicon, thereby facilitating its transfer to the palladium center. researchgate.net

Under typical catalytic conditions where an excess of the silanolate reagent is present, the anionic pathway involving the 10-Si-5 siliconate intermediate is dominant. nih.gov However, the ability to isolate and demonstrate the kinetic competence of the 8-Si-4 arylpalladium(II) silanolate complexes confirms that the neutral, thermal pathway is also viable. nih.govacs.org

Table 1: Comparison of Transmetalation Pathways in Arylsilanolate Coupling. nih.govnih.gov
CharacteristicThermal PathwayAnionic Pathway
Activating SpeciesNone requiredAnionic activator (e.g., free silanolate, fluoride)
Key Intermediate8-Si-4 Arylpalladium(II) Silanolate10-Si-5 Arylpalladium(II) Siliconate
Silicon CoordinationTetracoordinate (Neutral)Pentacoordinate (Hypervalent, Anionic)
Dominant ConditionsStoichiometric reactions, absence of excess activatorCatalytic reactions, presence of excess activator

Suzuki, Stille, and Sonogashira Coupling Applications for Polyhalogenated Aromatics

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of polyhalogenated aromatic compounds, such as analogs of this compound. The Suzuki, Stille, and Sonogashira reactions, in particular, provide versatile and selective methods for forming carbon-carbon bonds at specific positions on an aromatic ring, guided by the differential reactivity of the various halogen substituents. researchgate.net

Suzuki Coupling : This reaction involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. researchgate.net It is widely used due to the commercial availability, stability, and low toxicity of the boron reagents. For polyhalogenated substrates, the higher reactivity of C-Br over C-F bonds allows for selective coupling at the bromine-substituted positions.

Stille Coupling : The Stille reaction couples an aryl halide with an organotin compound (organostannane). A key advantage of this reaction is its tolerance to a wide variety of functional groups, as organostannanes are generally unreactive towards many common reagents. researchgate.net This allows for complex molecule synthesis without the need for extensive use of protecting groups.

Sonogashira Coupling : This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. nih.gov It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.gov The resulting aryl alkynes are valuable intermediates in the synthesis of pharmaceuticals and functional materials.

Table 2: Overview of Key Cross-Coupling Reactions for Polyhalogenated Aromatics.
ReactionOrganometallic ReagentKey Features and AdvantagesTypical Conditions
Suzuki CouplingOrganoboron (e.g., R-B(OH)₂)Low toxicity of reagents, thermal stability, commercially available reagents. researchgate.netPd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃)
Stille CouplingOrganotin (e.g., R-SnBu₃)High functional group tolerance, neutral reaction conditions. Pd catalyst, often requires additives like LiCl.
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Direct formation of C(sp²)-C(sp) bonds, mild reaction conditions. nih.govPd catalyst, Cu(I) co-catalyst, Base (e.g., amine)

Other Significant Reactivity Pathways

Beyond palladium-catalyzed cross-coupling, halogenated aromatic compounds can participate in other important transformations, notably those involving the in situ generation of highly reactive aryne intermediates.

Benzyne (B1209423) Generation from Ortho-Dihalobenzenes

Ortho-dihalobenzenes serve as classical precursors for the generation of benzynes, which are highly reactive and unstable intermediates. researchgate.net The traditional method involves the treatment of an ortho-dihaloarene with a strong base, such as an organolithium reagent or sodium amide. nih.gov The reaction proceeds via a two-step elimination mechanism. First, the strong base abstracts a proton from a carbon adjacent to one of the halogens. This is followed by the rapid expulsion of a halide ion from the resulting aryl anion to form the strained triple bond characteristic of benzyne. wikipedia.org For an analog such as 1,2-dibromo-3-fluoro-4-methylbenzene, this dehydrohalogenation would lead to the formation of a substituted benzyne intermediate, which can then be trapped in situ. nih.gov

More modern and milder methods for aryne generation have also been developed, such as the fluoride-induced decomposition of 2-(trimethylsilyl)aryl triflates, which has significantly expanded the scope and functional group tolerance of aryne chemistry. acs.orgsci-hub.box

Diels-Alder Reactions Involving Aryne Intermediates

Due to the significant ring strain of their formal triple bond, arynes are potent dienophiles and readily participate in pericyclic reactions. wikipedia.org A primary application of this reactivity is the [4+2] cycloaddition, or Diels-Alder reaction, with a conjugated diene. acs.org This reaction provides a powerful and convergent route for the synthesis of complex, benzo-fused carbocyclic and heterocyclic ring systems. sci-hub.box

When an aryne is generated in the presence of a suitable diene, it is rapidly trapped to form a bicyclic adduct. wikipedia.org This strategy has been employed to construct a wide variety of molecular architectures. For instance, the reaction of benzyne with furan (B31954) yields a Diels-Alder adduct that can be readily converted to 1-naphthol. wikipedia.org Similarly, trapping with anthracene (B1667546) produces triptycene. wikipedia.org The scope of this reaction is broad, and a diverse range of dienes can be utilized to access complex, polycyclic aromatic structures in a single step. nih.govacs.orgnih.gov

Table 3: Examples of Dienes Used in Diels-Alder Reactions with Arynes. wikipedia.orgacs.orgsci-hub.box
DieneResulting Product Class
FuranNaphthalene derivatives (after aromatization)
PyrrolesBridged-ring amines / Carbazole derivatives
AnthraceneTriptycene derivatives
PentafulvenesBenzonorbornadiene derivatives
TroponesBenzo-fused bicyclic systems
Styrenes9,10-Dihydrophenanthrenes (via Diels-Alder/ene cascade)

Ullmann Coupling Reactions

The Ullmann reaction, a classic copper-catalyzed coupling of two aryl halides, serves as a fundamental method for the formation of carbon-carbon bonds and the synthesis of symmetrical biaryl compounds. While modern variations have expanded the scope and improved reaction conditions, the core principle of reductive coupling remains central. The reactivity of aryl halides in Ullmann coupling is significantly influenced by the nature and position of substituents on the aromatic ring. For analogs of this compound, the presence of two bromine atoms offers the potential for intramolecular or intermolecular homocoupling to form substituted biphenyl (B1667301) or poly(phenylene) structures. The electronic effects of the fluorine and methyl groups, as well as steric hindrance, are critical factors in determining the feasibility and outcome of such reactions.

Detailed mechanistic investigations of the Ullmann reaction suggest a pathway involving the formation of an organocopper intermediate. The reaction is generally believed to proceed through the oxidative addition of an aryl halide to a copper(I) species, followed by a second oxidative addition and subsequent reductive elimination to yield the biaryl product and regenerate the copper(I) catalyst. The rate-limiting step is often the initial oxidative addition, which is influenced by the strength of the carbon-halogen bond (C-I > C-Br > C-Cl) and the electronic nature of the substituents on the aryl halide. Electron-withdrawing groups, such as the fluorine atom in this compound analogs, can enhance the reactivity of the aryl halide towards oxidative addition.

Research into the Ullmann homocoupling of structurally similar dihaloarenes provides insights into the potential reactivity of this compound analogs. For instance, the coupling of substituted dibromobenzenes often requires high temperatures and the use of activated copper powder or a copper-bronze alloy. The choice of solvent is also crucial, with high-boiling polar solvents like dimethylformamide (DMF), nitrobenzene, or pyridine (B92270) often being employed to facilitate the reaction.

The following table summarizes typical conditions for the Ullmann homocoupling of various substituted dibromoarenes, which can be considered analogous to the reactions of this compound. Due to a lack of specific literature on the target compound, these examples serve to illustrate the general reaction parameters and expected outcomes.

Aryl HalideCatalystSolventTemperature (°C)Yield (%)
1,4-DibromobenzeneCopper powderDMF150-200Moderate
2,6-DibromotolueneCopper-bronze alloyNitrobenzene200-220Low to Moderate
1,3-Dibromo-5-fluorobenzeneActivated CopperPyridine180-210Moderate
2,4-DibromofluorobenzeneCopper(I) iodideDMF160-180Moderate to Good

The steric hindrance provided by the methyl group at the 2-position in this compound is expected to play a significant role in the Ullmann coupling. This ortho-substituent can disfavor the formation of the biaryl product by sterically impeding the approach of the organocopper intermediates. Consequently, higher reaction temperatures and longer reaction times may be necessary to achieve reasonable yields.

Furthermore, the regioselectivity of the coupling is a key consideration for unsymmetrical analogs. In cases where two different aryl halides are used in a cross-coupling Ullmann reaction, the relative reactivity of the substrates dictates the product distribution. Generally, an electron-deficient aryl halide will react preferentially with an electron-rich aryl halide.

Recent advancements in Ullmann coupling have introduced the use of ligands to stabilize the copper catalyst and promote the reaction under milder conditions. Ligands such as phenanthroline, N,N-dimethylglycine, and various diamines have been shown to improve the solubility of the copper species and accelerate the rate of reductive elimination. The application of these modern catalytic systems to analogs of this compound could potentially lead to higher yields and more controlled reactions at lower temperatures.

The table below illustrates the effect of ligands on the Ullmann homocoupling of a substituted dihaloarene, providing a model for potential improvements in the synthesis of biaryls from this compound analogs.

Aryl HalideCatalystLigandSolventTemperature (°C)Yield (%)
2,4-DibromotolueneCuI1,10-PhenanthrolineDMF120Good
2,4-DibromotolueneCuIN,N-DimethylglycineDMSO110Good
2,4-DibromotolueneCuINoneDMF180Low

Computational Chemistry and Theoretical Studies on Halogenated Benzenes

Quantum Chemical Methods for Aromatic Systems with Halogens

Theoretical investigations of halogenated benzenes rely on sophisticated quantum chemical methods to accurately model their structure and interactions. The choice of computational methodology is paramount for obtaining results that correlate well with experimental data.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) has become a workhorse for studying halogen-bonded systems due to its favorable balance of computational cost and accuracy. mdpi.combohrium.com Various functionals have been benchmarked against high-level ab initio methods to assess their performance in describing the nuanced interactions within halogen-benzene complexes. nih.gov

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the gold standard for accuracy. nih.govacs.org These methods are often used to generate benchmark data against which the performance of various DFT functionals is measured. nih.govresearchgate.net

Studies have shown that double-hybrid functionals that include empirical dispersion corrections, such as B2PLYPD and mPW2PLYPD, provide excellent agreement with CCSD(T) results for both interaction energies and equilibrium geometries of halogen-benzene complexes. nih.gov Among more computationally economical functionals, M06-2X and ωB97X have demonstrated strong performance. nih.gov The ωB97XD functional is also noted for its accuracy, particularly for bromine-containing complexes. nih.govresearchgate.net Conversely, the widely used B3LYP functional has been shown to be inadequate for modeling halogen-π interactions. researchgate.net

TABLE 1: Performance of Selected DFT Functionals for Halogen-Benzene Interactions
DFT FunctionalKey FeaturesGeneral Performance for Halogen-π Interactions
B2PLYPD / mPW2PLYPDDouble-hybrid; includes empirical dispersionExcellent agreement with CCSD(T) benchmarks for energies and geometries. nih.gov
M06-2XMeta-hybrid GGA; good for non-covalent interactionsAmong the best-performing less expensive functionals. nih.gov
ωB97X / ωB97XDRange-separated hybrid; -D includes dispersionGood performance; ωB97XD is particularly effective for bromine complexes. nih.govresearchgate.net
B3LYPHybrid GGAGenerally unable to properly model halogen-π bonds. researchgate.net

Basis Set Selection and Computational Parameters for Halogen-Benzene Complexes

The selection of an appropriate basis set is a critical factor that significantly influences the accuracy of quantum chemical calculations on halogenated systems. researchgate.net Basis sets are sets of mathematical functions used to construct molecular orbitals. libretexts.org

For non-covalent interactions like halogen bonding, basis sets of at least triple-zeta quality, which offer more flexibility for describing electron distribution, are often recommended. gatech.edu Correlation-consistent basis sets developed by Dunning and coworkers, such as aug-cc-pVDZ and aug-cc-pVTZ (where 'aug' indicates the addition of diffuse functions), are frequently employed to accurately model the weak interactions in halogen-benzene complexes. unimi.itacs.org The inclusion of diffuse functions is particularly important for describing the behavior of electrons far from the atomic nuclei, a key aspect of non-covalent bonding.

For heavier halogens like bromine and iodine, it is often necessary to use basis sets that include effective core potentials (ECPs) to account for relativistic effects. nih.govucl.ac.uk The TZVPP basis set has been shown to be an excellent choice for achieving high accuracy with feasible computational demands in studies of halogen interactions with the π-surface of benzene (B151609). nih.gov

Electronic Structure and Bonding Analysis

The introduction of halogen atoms to a benzene ring significantly alters its electronic landscape, leading to unique bonding interactions and properties.

Investigation of Halogen Atom-Benzene Complexes (Sigma vs. Pi Complexes)

Halogen atoms interacting with a benzene ring can form distinct types of complexes, primarily categorized as sigma (σ) and pi (π) complexes. researchgate.netnih.gov This interaction is often termed a halogen-π (X–π) interaction. nih.gov The nature of the preferred complex depends heavily on the specific halogen atom.

Sigma (σ) Complex: In a σ-complex, the halogen atom forms a covalent bond with one of the carbon atoms of the benzene ring, disrupting the ring's aromaticity. Computational studies predict that the fluorine atom-benzene complex preferentially adopts a σ-complex structure, which is attributed to the high strength of the carbon-fluorine bond. researchgate.netnih.gov

Pi (π) Complex: In a π-complex, the interaction is non-covalent, occurring between the halogen atom and the delocalized π-electron system of the aromatic ring. mdpi.com For chlorine, bromine, and iodine, theoretical calculations indicate a preference for a π-complex structure, specifically an η¹ (eta-1) arrangement where the halogen is positioned over one of the C-C bonds. researchgate.netnih.gov This interaction is primarily driven by the "sigma-hole," a region of positive electrostatic potential on the halogen atom located opposite to the covalent bond. nih.govnih.gov

The stability difference between these forms can be subtle. For the chlorine-benzene complex, the η¹ π-complex is only slightly more stable (by about 1.1 kcal/mol) than the σ-complex. researchgate.netnih.gov

TABLE 2: Predicted Complex Types for Halogen Atoms with Benzene
Halogen AtomPredicted Preferred Complex TypeReference
Fluorine (F)Sigma (σ) Complex researchgate.netnih.gov
Chlorine (Cl)Pi (π) Complex (η¹) researchgate.netnih.gov
Bromine (Br)Pi (π) Complex (η¹) researchgate.netnih.gov
Iodine (I)Pi (π) Complex (η¹) nih.gov

HOMO-LUMO Gap and Band Gap Analysis in Halogenated Systems

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental quantum chemical property. This HOMO-LUMO gap is crucial as it relates to the chemical reactivity and electronic stability of a molecule. tsijournals.comtsijournals.com A smaller gap generally implies higher reactivity and easier electronic excitation. frontiersin.org

Charge-Transfer and Polarizability Studies

The nature of the halogen bond is a topic of ongoing discussion, with contributions from electrostatics, dispersion, and charge transfer all playing a role. acs.orgnih.gov The charge-transfer (CT) component involves the donation of electron density from the electron-rich π-system of the benzene ring to an unoccupied orbital of the halogen bond donor. mdpi.com

Polarizability, which is the ease with which the electron cloud of an atom or molecule can be distorted, is a key factor in halogen bonding. The strength of halogen-π interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.govresearchgate.net This trend is a result of the larger and more diffuse electron clouds of the heavier halogens being more easily polarized to create favorable electrostatic interactions.

Mechanistic Insights from Computational Modeling

Computational modeling has become indispensable for elucidating the complex reaction mechanisms of polysubstituted benzenes. By simulating molecular behavior at the quantum level, researchers can map out reaction pathways, characterize fleeting transition states, and analyze the subtle noncovalent forces that govern molecular recognition and assembly.

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES allows chemists to identify stable molecules (local minima), transition states (saddle points), and the lowest-energy paths connecting them, which correspond to the most likely reaction mechanisms.

For halogenated benzenes, PES mapping can elucidate the pathways of complex processes such as oxidation or pyrolysis. acs.orgscispace.com For instance, global reaction route mapping (GRRM) strategies can be employed to systematically explore the PES for the initial stages of benzene oxidation, identifying key radical generation pathways. scispace.com Algorithms have been developed to automate the discovery of novel reaction pathways and map out the PES starting from a single molecular structure. acs.org These computational approaches can reveal complex isomerization and decomposition routes for intermediates, providing a comprehensive picture of the reaction landscape that is often inaccessible through experimental means alone. acs.orgscispace.com

Aromatic Substitution: Electrophilic aromatic substitution (EAS) is a cornerstone reaction for benzene and its derivatives. byjus.comuomustansiriyah.edu.iq Computational methods are used to analyze the transition state of this reaction, which typically involves the formation of a positively charged intermediate known as a sigma complex or arenium ion. byjus.comlibretexts.orgmsu.edu Quantum mechanical calculations can determine the geometry and energy of this transition state, providing insights into the reaction's activation barrier. For a substituted benzene like 1,5-Dibromo-3-fluoro-2-methylbenzene, theoretical analysis can predict the regioselectivity of substitution by comparing the activation energies for electrophilic attack at the different available carbon positions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are vital for creating carbon-carbon and carbon-heteroatom bonds, respectively. nih.govmdpi.com These reactions are particularly relevant for this compound, as the bromine atoms serve as reactive handles. Computational studies, often using density functional theory (DFT), are crucial for dissecting the catalytic cycle of these reactions. rsc.org This includes modeling the key steps:

Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-bromine bond. researchgate.net

Transmetalation (Suzuki-Miyaura): The transfer of an organic group from a boronic acid to the palladium center. rsc.org

Reductive Elimination: The final step where the new C-C or C-N bond is formed, regenerating the catalyst. researchgate.net

Transition state analysis of these steps helps in understanding ligand effects, reaction kinetics, and the origins of selectivity, guiding the development of more efficient catalytic systems for synthesizing complex molecules. nih.govrsc.orgnih.gov

Noncovalent interactions are weak forces between molecules that are critical in supramolecular chemistry, materials science, and biology. nih.govgatech.eduyoutube.comyoutube.com For halogenated compounds, the most significant of these is the halogen bond.

A halogen bond (XB) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (Cl, Br, I), known as a σ-hole, and a nucleophilic site like a lone pair on a nitrogen or oxygen atom. nih.govnih.govmdpi.com The σ-hole is a region of positive electrostatic potential on the halogen atom, located along the axis of the R-X covalent bond. nih.govresearchgate.net

In this compound, the two bromine atoms are potential halogen bond donors. The strength of these bonds is "tunable"; it can be significantly influenced by other substituents on the aromatic ring. nih.govresearchgate.net The electron-withdrawing fluorine atom, for example, can enhance the positive character of the σ-hole on the nearby bromine atoms, leading to stronger halogen bonds. researchgate.net Computational modeling allows for the visualization and quantification of these effects through tools like electrostatic potential (ESP) maps. researchgate.netmdpi.com While fluorine itself rarely acts as a halogen bond donor, its presence has a profound electronic influence on the molecule's interaction potential. nih.govnih.govrsc.org

These interactions compete with other noncovalent forces, such as π-π stacking and hydrogen bonding, to direct the assembly of molecules in the solid state. researchgate.netnih.gov Computational methods like the non-covalent interaction (NCI) index can be used to visualize and characterize these weak interactions in molecular systems. mdpi.com

Table 1: Comparison of Typical Noncovalent Interaction Strengths
Interaction TypeTypical Energy (kJ/mol)Key Characteristics
Halogen Bonding (C-Br···O/N)5 - 40Highly directional, tunable strength. nih.govnih.gov
Hydrogen Bonding (O-H···O/N)10 - 40Directional, crucial in biological systems.
π-π Stacking2 - 20Involves aromatic rings, important for crystal packing. nih.gov
van der Waals (Dispersion)< 5Ubiquitous, but weak and non-directional. nih.gov

Solvent Effects and Reaction Field Calculations using Continuum Models

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational chemistry accounts for these effects using various solvation models.

Continuum models are a computationally efficient approach where the solvent is treated as a continuous medium with a characteristic dielectric constant (ε), rather than as individual molecules. youtube.com A cavity is created within this continuum to house the solute molecule, and the electrostatic interaction between the solute and the polarized dielectric medium is calculated. youtube.com

The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEFPCM), are widely used methods. nih.gov These models are applied to:

Calculate Solvation Free Energies: Determining the energetic cost or benefit of transferring a molecule from the gas phase into a solvent.

Model Reaction Pathways in Solution: By applying the continuum model at each point along a reaction coordinate (reactants, transition states, products), chemists can calculate activation energies and reaction energies in different solvents. nih.gov

Spectroscopic Characterization Methodologies for 1,5 Dibromo 3 Fluoro 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,5-Dibromo-3-fluoro-2-methylbenzene, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the benzylic protons of the methyl group and the two aromatic protons on the benzene (B151609) ring.

Benzylic Protons (-CH₃): The protons of the methyl group are in a benzylic position. Their chemical shift is influenced by the adjacent aromatic ring and its substituents. Typically, benzylic protons appear in the range of δ 2.0-2.5 ppm. The electron-withdrawing effects of the nearby bromine and fluorine atoms may cause a slight downfield shift within this range. This signal would appear as a singlet, as there are no adjacent protons to couple with, although very weak long-range coupling to the aromatic protons or the fluorine atom might be observable with high-resolution instruments.

Aromatic Protons (Ar-H): There are two chemically non-equivalent protons on the aromatic ring (at C4 and C6). Their signals are expected in the downfield region, typically between δ 6.5 and 8.0 ppm, a characteristic feature of aromatic protons deshielded by the ring current effect. jove.comlibretexts.org The substituents on the ring (two bromine atoms, one fluorine atom, and one methyl group) will influence their exact chemical shifts. The proton at C6 is flanked by two bromine atoms, which are strongly electron-withdrawing and deshielding. The proton at C4 is situated between a bromine and a fluorine atom. Both protons are expected to appear as doublets due to coupling with each other (ortho-coupling, J ≈ 7-10 Hz) and may exhibit further splitting due to coupling with the fluorine atom (J(H,F)).

Interactive Data Table: Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Benzylic (-CH₃)~2.3 - 2.5Singlet (s)N/A
Aromatic (H4)~7.2 - 7.5Doublet of doublets (dd)³J(H-H) ≈ 8-10; ⁴J(H-F) ≈ 2-4
Aromatic (H6)~7.5 - 7.8Doublet (d) or Doublet of doublets (dd)³J(H-H) ≈ 8-10; ⁵J(H-F) ≈ 1-3

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the methyl carbon. Aromatic carbons typically resonate in the δ 110-160 ppm range. libretexts.orgjove.com

Methyl Carbon (-CH₃): This signal will appear in the upfield region, typically around δ 15-25 ppm.

Aromatic Carbons (Ar-C): The chemical shifts of the six aromatic carbons are influenced by the attached substituents.

Carbons bonded to halogens (C1, C3, C5): Carbons directly attached to electronegative halogen atoms experience significant shifts. The carbon bearing the fluorine (C3) will show a large downfield shift and will appear as a doublet due to strong one-bond coupling (¹J(C,F) ≈ 240-260 Hz). Carbons bonded to bromine (C1, C5) are also shifted, but the effect is different from fluorine due to bromine's lower electronegativity and larger size (the "heavy atom effect"). They are expected around δ 115-125 ppm.

Carbon bonded to the methyl group (C2): This quaternary carbon will be shifted downfield by the alkyl substituent, typically appearing around δ 135-145 ppm.

Carbons bonded to hydrogen (C4, C6): These carbons will appear in the typical aromatic region, with their shifts influenced by the neighboring substituents. They will also show smaller C-F couplings.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)Expected Coupling Constants (J, Hz)
Methyl (-CH₃)~15 - 25Quartet (in ¹H-coupled spectrum)N/A
C1-Br~120 - 125Doublet²J(C,F) ≈ 20-25
C2-CH₃~138 - 142Doublet³J(C,F) ≈ 3-5
C3-F~158 - 162Doublet¹J(C,F) ≈ 245-255
C4-H~130 - 135Doublet²J(C,F) ≈ 20-25
C5-Br~115 - 120Singlet or small doublet⁴J(C,F) ≈ 1-3
C6-H~133 - 138Singlet or small doublet⁴J(C,F) ≈ 1-3

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this compound, a cross-peak would be expected between the signals of the two aromatic protons (H4 and H6), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It would show correlations between the H4 proton and the C4 carbon, the H6 proton and the C6 carbon, and the methyl protons with the methyl carbon. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically two- or three-bond) ¹H-¹³C correlations. It is crucial for assigning quaternary carbons and piecing together the molecular framework. For instance, the methyl protons would show correlations to C1, C2, and C3, while the aromatic proton H4 would show correlations to C2, C3, C5, and C6, confirming the substitution pattern.

The aromaticity of the benzene ring in this compound is fundamentally responsible for the characteristic downfield chemical shifts of its ring protons. When the molecule is placed in an external magnetic field, the delocalized π-electrons of the aromatic ring begin to circulate, inducing a secondary magnetic field known as a ring current. wikipedia.org

According to the principles of electromagnetism, this induced field opposes the external field in the region inside the ring but reinforces it on the outside periphery of the ring. libretexts.org The aromatic protons are located on the periphery, and thus they experience a stronger net magnetic field. This phenomenon, known as deshielding, causes their resonance signals to appear at a significantly higher frequency (larger chemical shift, δ 7-8 ppm) compared to non-aromatic vinylic protons (δ 5-6 ppm). wikipedia.org The observation of these downfield shifts for the H4 and H6 protons serves as a primary magnetic criterion for confirming the aromatic character of the molecule.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. docbrown.infolibretexts.org Absorptions in IR spectroscopy are dependent on a change in the molecule's dipole moment during a vibration, while Raman scattering depends on a change in polarizability. docbrown.info

The IR and Raman spectra of this compound would display a series of characteristic bands that confirm the presence of the aromatic ring and its specific substituents.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group will be observed in the 3000-2850 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to a set of characteristic bands, often appearing as two or three sharp absorptions of variable intensity in the 1620-1450 cm⁻¹ range. vscht.cz

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted benzene with two adjacent hydrogens, a strong absorption is expected in the 850-800 cm⁻¹ region. In-plane bending vibrations occur between 1300 and 1000 cm⁻¹.

Carbon-Halogen Stretching: The vibrations for carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-F stretching vibration is expected to produce a strong band in the 1250-1020 cm⁻¹ region. The C-Br stretching vibrations occur at lower frequencies, typically in the 680-515 cm⁻¹ range.

The Raman spectrum would also show characteristic ring vibrations, such as the ring breathing mode, which is often a strong and sharp peak. nih.gov The symmetric vibrations of the substituted ring are often more prominent in the Raman spectrum than in the IR spectrum.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3000Weak to MediumMedium
Aliphatic C-H Stretch3000 - 2850MediumMedium
Aromatic C=C Stretch1620 - 1450Medium to StrongStrong
C-H In-Plane Bend1300 - 1000MediumWeak
C-H Out-of-Plane Bend850 - 800StrongWeak
C-F Stretch1250 - 1020StrongWeak
C-Br Stretch680 - 515Medium to StrongStrong

C-H Stretching and Out-of-Plane Bending Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and substitution patterns of aromatic compounds. For this compound, the analysis of C-H stretching and out-of-plane (oop) bending modes provides significant structural information.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.orgorgchemboulder.com This is a slightly higher frequency than the C-H stretching in alkanes, which is a useful diagnostic feature for the presence of a benzene ring. orgchemboulder.com Concurrently, the methyl group attached to the benzene ring will exhibit C-H stretching absorptions in the 2850–3000 cm⁻¹ range. libretexts.org

More indicative of the specific substitution pattern are the C-H out-of-plane bending modes, which appear in the 900-675 cm⁻¹ region of the IR spectrum. libretexts.orgorgchemboulder.com The position and number of these intense bands are highly sensitive to the arrangement of substituents on the aromatic ring. orgchemboulder.comspectroscopyonline.com For a 1,2,3,5-tetrasubstituted benzene ring like this compound, which has two adjacent hydrogens, a characteristic absorption pattern is expected in this region, helping to confirm the substitution pattern.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for this compound
Aromatic C-H Stretch3100-3000Confirms the presence of C-H bonds on the aromatic ring.
Methyl C-H Stretch3000-2850Indicates the presence of the methyl group.
C-H Out-of-Plane Bending900-675The pattern of these bands is characteristic of the 1,2,3,5-substitution pattern on the benzene ring.

Analysis of Molecular Motions and Substitution Patterns

For this compound, the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. orgchemboulder.com The presence of heavy halogen atoms (bromine) and an electronegative fluorine atom will influence the vibrational frequencies of the ring. These substituent effects can lead to shifts in the expected absorption bands, and a detailed analysis of these shifts can provide further confirmation of the compound's structure. The pattern of overtone bands, which are weak absorptions appearing between 2000-1665 cm⁻¹, can also be used to determine the substitution pattern on the ring. orgchemboulder.com The combination of these vibrational modes provides a comprehensive picture of the molecular structure.

Investigation of Halogen-Bonded Complexes in Cryogenic Solutions

While not a standard characterization technique for the isolated molecule, the study of halogen-bonded complexes in cryogenic solutions using FTIR spectroscopy can provide insights into the intermolecular interactions of this compound. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. By co-condensing this compound with a Lewis base in a cryogenic matrix (e.g., argon or nitrogen), it is possible to form and spectroscopically characterize halogen-bonded complexes.

Upon formation of a halogen bond, shifts in the vibrational frequencies of both the halogenated molecule and the Lewis base are observed. These shifts, though often subtle, can be detected in the well-resolved spectra obtained at cryogenic temperatures. This methodology allows for the study of the strength and nature of these non-covalent interactions, which are crucial in crystal engineering and supramolecular chemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in this compound constitutes a conjugated π electron system. The absorption of UV light by this molecule will promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily through π → π* transitions. libretexts.orglibretexts.org

For benzene itself, these transitions occur at wavelengths below 210 nm. However, the substitution of halogens and an alkyl group onto the benzene ring acts as auxochromes, which can cause a bathochromic (red) shift in the absorption maximum (λmax) to longer wavelengths. lumenlearning.com This is due to the interaction of the non-bonding electrons of the halogens with the π system of the ring, which can alter the energy gap between the HOMO and LUMO. As the extent of conjugation increases, the energy gap for a π → π* transition narrows, and the wavelength of light absorbed becomes longer. lumenlearning.com The UV-Vis spectrum of this compound is therefore expected to show characteristic absorptions in the UV region, likely above 220 nm, which can be used for qualitative identification and quantitative analysis.

Mass Spectrometry (MS) for Halogenated Compound Identification

Accurate-mass mass spectrometry is a critical tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to within 5 ppm), it is possible to determine a unique molecular formula. uci.edu

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance of approximately 1:1. tutorchase.comlibretexts.orglibretexts.org A molecule containing two bromine atoms will therefore exhibit a distinctive pattern in the molecular ion region of the mass spectrum. There will be three peaks: the M+ peak (containing two ⁷⁹Br atoms), the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom), and the M+4 peak (containing two ⁸¹Br atoms), with relative intensities of approximately 1:2:1. This isotopic signature is a definitive indicator of the presence of two bromine atoms in the molecule and serves as a powerful confirmation of its identity. tutorchase.com

Ion Isotopic Composition Expected Relative Intensity
M+C₇H₅⁷⁹Br₂F~1
M+2C₇H₅⁷⁹Br⁸¹BrF~2
M+4C₇H₅⁸¹Br₂F~1

Crystallographic Analysis and Solid State Investigations

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating the atomic arrangement within a crystalline solid. This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to determine the electron density distribution within the crystal, and thus the precise location of each atom.

The foundational data obtained from an XRD experiment are the unit cell parameters and the crystal's space group. The unit cell is the smallest repeating unit of a crystal lattice. Its dimensions are described by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry operations (e.g., rotations, reflections, inversions) that relate the contents of the unit cell to the entire crystal.

For a hypothetical crystal of 1,5-Dibromo-3-fluoro-2-methylbenzene, the analysis would yield a set of parameters similar to those found for other halogenated benzene (B151609) derivatives. For instance, the high-pressure crystalline form of benzene (Benzene II) was found to be monoclinic with the space group P2₁/c. nih.gov The determination of these parameters is the first step in a complete structure solution.

Table 1: Illustrative Unit Cell Parameters for a Hypothetical Monoclinic Crystal of a Halogenated Benzene Derivative.

Parameter Value
a (Å) 5.417
b (Å) 5.376
c (Å) 7.532
α (°) 90
β (°) 110.00
γ (°) 90
Space Group P2₁/c

Note: Data is for Benzene II and is provided for illustrative purposes only. nih.gov

Following the determination of the unit cell and space group, further analysis of the XRD data reveals the precise coordinates of each atom within the asymmetric unit. This allows for a detailed examination of the molecule's conformation and how the molecules pack together in the crystal lattice. In halogenated aromatic compounds, crystal packing is governed by a delicate balance of noncovalent interactions, including van der Waals forces, dipole-dipole interactions, and specific halogen bonds. nih.govemerging-researchers.org Analysis of intermolecular contact distances, often aided by tools like Hirshfeld surface analysis, reveals which atoms are the preferred partners in crystal packing. nih.gov For halogenated aromatics, C-H···X (where X is a halogen) and halogen···halogen contacts, as well as π-π stacking interactions, are commonly observed and play a crucial role in stabilizing the crystal structure. nih.goviucr.org

When single crystals of sufficient quality are not available, powder X-ray diffraction (PXRD) is an invaluable alternative. The Rietveld method is a powerful analytical technique used to refine the crystal structure by fitting a calculated diffraction pattern to the entire experimental powder pattern. wikipedia.orgdoi.org This method uses a least-squares approach to adjust various instrumental and structural parameters until the calculated profile best matches the measured data. wikipedia.org

Beyond structure refinement, the Rietveld method can also provide information on the microstructure of the material, such as crystallite size and lattice strain (deformation). acs.org Peak broadening in the diffraction pattern is related to these microstructural features. This analysis is particularly useful for characterizing polycrystalline materials and understanding the impact of processing conditions on the solid-state structure. acs.orgresearchgate.net

Correlation of Crystallographic Data with Computational Predictions

In modern materials science, experimental crystallographic data is often complemented by computational methods. Crystal Structure Prediction (CSP) aims to predict the most stable crystal packing arrangements of a molecule based solely on its chemical diagram. rsc.orgacs.orgwikipedia.org These methods generate a large number of plausible crystal structures and rank them based on their calculated lattice energies. google.com

For halogenated aromatics, CSP studies often employ tailor-made force fields or dispersion-corrected density functional theory (DFT) to accurately model the subtle intermolecular interactions. rsc.orgacs.org Comparing the computationally predicted structures with the experimentally determined one serves as a rigorous validation of the theoretical models. rsc.org Furthermore, CSP can predict potential, yet undiscovered, polymorphic forms of a compound, which is of significant interest in the pharmaceutical and materials industries. rsc.org

Table 2: Example of a Comparison between Experimental and Computationally Predicted Lattice Parameters for a Halogenated Organic Compound.

Parameter Experimental (XRD) Predicted (DFT) % Difference
a (Å) 10.25 10.30 0.49%
b (Å) 8.55 8.52 -0.35%
c (Å) 12.10 12.15 0.41%
β (°) 95.5 95.3 -0.21%
Volume (ų) 1054.3 1058.1 0.36%

Note: This table contains hypothetical data for illustrative purposes to demonstrate the typical level of agreement between experimental and computational results.

Noncovalent Interactions within Crystalline Halogenated Aromatics

The solid-state architecture of halogenated aromatic compounds like this compound is largely dictated by a variety of noncovalent interactions. mdpi.comresearchgate.net Halogen bonding is a particularly significant directional interaction where a halogen atom acts as an electrophilic species (forming a "σ-hole") and interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom, or even another halogen. mdpi.commanchester.ac.uk

Applications and Advanced Materials Chemistry of Bromofluorotoluene Derivatives

Role as Intermediates in Complex Molecule Synthesis

The presence of multiple halogen atoms on the aromatic ring of 1,5-Dibromo-3-fluoro-2-methylbenzene provides distinct reaction sites. The differential reactivity of the C-Br and C-F bonds, along with the directing effects of the methyl group, allows for a range of selective chemical modifications. This makes the compound a valuable intermediate in the construction of more elaborate molecular architectures.

Halogenated aromatic compounds are pivotal in the development of new pharmaceutical and agrochemical agents. The bromine atoms in this compound can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building the complex scaffolds of biologically active molecules. The fluorine atom, on the other hand, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.

While specific blockbuster drugs directly derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of compounds under investigation. The strategic placement of fluoro and methyl groups on a dibrominated benzene (B151609) ring is a pattern sought after for creating libraries of novel compounds for high-throughput screening in drug discovery and agrochemical research. The versatility of this precursor allows for the systematic modification of the aryl core to optimize biological activity.

Table 1: Potential Transformations of this compound for Bioactive Molecule Synthesis

Reaction Type Reagents Potential Functional Group Introduced Relevance
Suzuki Coupling Arylboronic acid, Pd catalyst Aryl or heteroaryl group Construction of biaryl backbones common in many pharmaceuticals.
Buchwald-Hartwig Amination Amine, Pd catalyst Amino group Introduction of nitrogen-containing functional groups, crucial for biological activity.

The same reactivity that makes this compound a useful precursor for bioactive molecules also positions it as a valuable building block for advanced organic materials. The ability to undergo sequential and selective cross-coupling reactions at the two bromine positions allows for the construction of conjugated polymers and dendrimers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The fluorine and methyl substituents play a crucial role in tuning the properties of the resulting materials. The fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is advantageous for creating electron-transporting or hole-blocking materials. The methyl group can improve the solubility of the final polymer, which is essential for solution-based processing techniques used in the fabrication of large-area electronic devices.

Ligand Design in Transition-Metal Catalysis

Transition-metal catalysis is a cornerstone of modern chemical synthesis, and the performance of a catalyst is heavily dependent on the design of the ligands coordinating to the metal center. Arylphosphines are a particularly important class of ligands, and their electronic and steric properties can be fine-tuned by the substituents on the aryl rings.

This compound can serve as a precursor for the synthesis of specialized phosphine (B1218219) ligands. The bromine atoms can be replaced by phosphine groups through reactions with secondary phosphines or their equivalents. The resulting ligands would possess a unique substitution pattern that could influence the catalytic activity of the metal center. The electron-withdrawing fluorine atom would impact the electron density at the phosphorus atom, thereby modulating the ligand's donor-acceptor properties. The methyl group provides steric bulk, which can be beneficial for creating a specific coordination environment around the metal, potentially leading to high selectivity in catalytic reactions. While specific, widely-used ligands derived from this exact compound are not extensively reported, the principles of ligand design suggest its potential in creating novel catalytic systems.

Electronic Materials Research

The field of organic electronics seeks to develop new semiconducting materials that are lightweight, flexible, and can be processed at low cost. Halogenated aromatic compounds have emerged as a promising class of materials for these applications due to the significant influence of halogen atoms on their electronic properties and solid-state packing.

The introduction of fluorine and bromine atoms into aromatic systems is a well-established strategy for designing high-performance organic semiconductors. researchgate.net Fluorination is known to lower the HOMO and LUMO energy levels, which can improve the air stability of the material and facilitate electron injection and transport. researchgate.net Bromine substitution can also influence the electronic properties and can be used as a handle for further functionalization to extend the conjugation of the molecule. researchgate.net

This compound represents a potential starting material for the synthesis of novel organic semiconductors. Through polymerization or extension of the aromatic system via cross-coupling reactions, new materials with tailored electronic properties could be developed. The specific substitution pattern could lead to unique intermolecular interactions in the solid state, which are critical for efficient charge transport in organic field-effect transistors (OFETs).

Table 2: Influence of Halogenation on Organic Semiconductor Properties

Halogen Effect on Energy Levels Impact on Material Properties
Fluorine Lowers HOMO and LUMO Improved air stability, enhanced electron transport. researchgate.net

The optical and electronic properties of substituted aryl systems are intimately linked to the nature and position of the substituents on the aromatic ring. The presence of both electron-withdrawing fluorine and the potential for extended conjugation through the bromine positions makes this compound an interesting platform for developing materials with specific opto-electrochemical properties.

Derivatives of this compound could be explored for their fluorescence or phosphorescence properties, which are relevant for applications in OLEDs. The "heavy atom" effect of bromine can promote intersystem crossing, which is a key process in the emission of light from phosphorescent materials. rsc.org By carefully designing the molecular structure, it may be possible to tune the emission color and efficiency of the resulting materials. Furthermore, the electrochemical properties, such as the oxidation and reduction potentials, can be systematically varied, which is important for the design of materials with appropriate energy levels for use in multilayer electronic devices.

Emerging Research Directions and Future Perspectives

Novel Functionalization Strategies for Polyhalogenated Compounds

The presence of multiple halogen atoms on the aromatic ring of compounds like 1,5-Dibromo-3-fluoro-2-methylbenzene opens up a wide array of possibilities for selective functionalization. Modern synthetic organic chemistry is continually developing more efficient and selective methods to transform C-X (carbon-halogen) and C-H bonds into new chemical linkages.

One of the most powerful tools for the functionalization of polyhalogenated aromatics is the palladium-catalyzed cross-coupling reaction. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the selective formation of carbon-carbon and carbon-nitrogen bonds. The regioselectivity of these reactions is a key area of research, often influenced by the electronic and steric environment of the different halogen atoms. For instance, in polybrominated benzenes, the reaction site can sometimes be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org

Another burgeoning area is the direct C-H functionalization, which offers a more atom-economical approach by avoiding the pre-functionalization of starting materials. rsc.org Photoredox catalysis has emerged as a mild and efficient method for the activation of C-H bonds, enabling the introduction of various functional groups under visible light irradiation. nih.govrsc.org These methods are being explored for the selective functionalization of electron-rich and electron-poor aromatic systems, providing new avenues for the derivatization of polyhalogenated compounds.

Below is a table summarizing representative novel functionalization strategies applicable to polyhalogenated aromatic compounds, with hypothetical examples based on known reactivities.

Functionalization Strategy Reaction Type Exemplary Reactants Potential Product Key Features
Palladium-Catalyzed Cross-CouplingSuzuki-MiyauraArylboronic acidArylated derivativeHigh efficiency and functional group tolerance. rsc.org
Palladium-Catalyzed Cross-CouplingSonogashiraTerminal alkyneAlkynylated derivativeForms C(sp²)-C(sp) bonds, useful for conjugated systems. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com
Palladium-Catalyzed Cross-CouplingBuchwald-Hartwig AminationAmineAminated derivativeVersatile method for C-N bond formation. wikipedia.orgrug.nllibretexts.orgyoutube.com
Direct C-H FunctionalizationPhotoredox CatalysisAlkene/AlkaneAlkylated/Alkenylated derivativeMild reaction conditions and high selectivity. nih.govresearchgate.netprinceton.edu

Integration of Green Chemistry Principles in Synthetic Route Design

The synthesis of specialty chemicals, including halogenated intermediates, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. youtube.com For the synthesis and functionalization of polyhalogenated compounds like this compound, several green chemistry principles are being actively integrated into research and development.

One key area of focus is the use of greener solvents. Ionic liquids (ILs) are being investigated as environmentally friendly alternatives to volatile organic compounds (VOCs) in halogenation and dehalogenation reactions. mdpi.comeurekaselect.comresearchgate.netresearchgate.net Their low vapor pressure, high thermal stability, and tunable solvent properties make them attractive media for a variety of chemical transformations. Research has shown that certain ionic liquids can enhance reaction rates and facilitate catalyst recycling. eurekaselect.com

Biocatalysis represents another cornerstone of green chemistry, offering highly selective and efficient transformations under mild conditions. andersonsprocesssolutions.comgsa.ac.uknih.gov Enzymes such as halogenases and dehalogenases are being explored for the synthesis and modification of halogenated compounds. researchgate.net These biocatalytic routes have the potential to significantly reduce the environmental impact of chemical synthesis by minimizing waste and avoiding the use of hazardous reagents.

The following table compares conventional and greener approaches for key transformations involving halogenated aromatic compounds.

Transformation Conventional Method Green Chemistry Approach Advantages of Green Approach
Solvent System Volatile Organic Solvents (e.g., Dichloromethane, Toluene)Ionic Liquids, Water, Supercritical FluidsReduced VOC emissions, potential for catalyst recycling, improved safety. researchgate.netresearchgate.netqub.ac.uk
Catalysis Stoichiometric reagents, heavy metal catalystsBiocatalysts (e.g., halogenases), recyclable catalystsHigh selectivity, mild reaction conditions, reduced metal waste, biodegradability. andersonsprocesssolutions.comnih.gov
Energy Input High temperatures, prolonged reaction timesMicrowave irradiation, ultrasonic energyFaster reaction rates, reduced energy consumption.
Waste Generation Formation of stoichiometric byproductsAtom-economical reactions (e.g., C-H activation)Minimized waste, higher resource efficiency.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. For complex molecules like this compound, computational modeling offers valuable insights that can guide experimental work.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. DFT calculations can be employed to predict the regioselectivity of electrophilic aromatic substitution and cross-coupling reactions on polyhalogenated benzenes by analyzing the distribution of electron density and the stability of reaction intermediates. These theoretical predictions can help in the rational design of selective synthetic strategies.

In recent years, machine learning (ML) has emerged as a transformative approach in chemistry. nih.govmdpi.comresearchgate.net By training algorithms on large datasets of chemical information, ML models can predict a wide range of molecular properties, from spectroscopic data to biological activity and material performance. researchgate.net For halogenated compounds, ML models are being developed to predict their reactivity in different chemical reactions, their potential toxicity, and the electronic properties of materials derived from them. nih.gov

This table illustrates the types of data that can be generated through advanced computational modeling for a hypothetical polyhalogenated benzene (B151609) derivative.

Computational Method Predicted Property Example of Predicted Data Significance
Density Functional Theory (DFT)Reaction RegioselectivityRelative activation energies for substitution at different positions.Guides the design of selective synthetic routes.
DFTElectronic PropertiesHOMO-LUMO energy gap, electrostatic potential map.Predicts electronic behavior in materials.
Machine Learning (ML)ADMET PropertiesPredicted aqueous solubility, metabolic stability, toxicity.Early-stage assessment of drug-likeness and safety. nih.gov
MLMaterial PropertiesPredicted charge carrier mobility, absorption/emission wavelengths.Accelerates the discovery of new materials for electronic applications. researchgate.net

Development of New Materials with Tailored Properties from Halogenated Aromatic Scaffolds

Halogenated aromatic compounds are crucial building blocks for the synthesis of a wide range of advanced materials with applications in electronics, optics, and pharmaceuticals. The presence of halogen atoms can significantly influence the physicochemical properties of these materials, such as their electronic bandgap, charge transport characteristics, and crystal packing.

In the field of organic electronics, polyhalogenated aromatic scaffolds are used as monomers for the synthesis of conjugated polymers. nih.govresearchgate.netnih.govmdpi.comresearchgate.net These polymers are being investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The halogen substituents can be used to tune the HOMO and LUMO energy levels of the polymers, thereby optimizing their performance in electronic devices. Furthermore, the C-X bonds provide reactive handles for post-polymerization functionalization, allowing for the fine-tuning of material properties.

The strategic placement of halogen atoms on an aromatic scaffold can also be used to control the intermolecular interactions in the solid state. This is particularly important for the design of crystalline organic materials with high charge carrier mobility. By leveraging halogen bonding and other non-covalent interactions, it is possible to engineer the molecular packing of these materials to facilitate efficient charge transport.

The table below provides examples of how halogenated aromatic scaffolds can be used to create new materials with specific, tailored properties.

Material Class Halogenated Scaffold Application Tailored Property Potential Application
Conjugated Polymers Monomer in polymerization reactions (e.g., Stille, Suzuki). nih.govTunable electronic bandgap, improved solubility and processability.Organic photovoltaics (OPVs), Organic field-effect transistors (OFETs).
Organic Small Molecules Core structure for functionalization.High charge carrier mobility, specific crystal packing.Organic light-emitting diodes (OLEDs), sensors.
Liquid Crystals Introduction of polar halogen groups.Modified mesophase behavior and dielectric anisotropy.Display technologies.
Pharmaceuticals Bioisosteric replacement, metabolic blocking.Enhanced binding affinity, improved metabolic stability.Drug discovery and development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.